molecular formula C9H9IO B1298538 1-Iodo-4-prop-2-enoxybenzene CAS No. 13997-71-2

1-Iodo-4-prop-2-enoxybenzene

Cat. No.: B1298538
CAS No.: 13997-71-2
M. Wt: 260.07 g/mol
InChI Key: ZCYLOWOVAYQNAA-UHFFFAOYSA-N
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Description

1-Iodo-4-prop-2-enoxybenzene is an organic compound with the molecular formula C₉H₉IO. It is a yellow-to-brown colored solid with a melting point of 62°C. This compound is known for its unique structure, which includes an iodine atom attached to a benzene ring that is further connected to a prop-2-enoxy group.

Safety and Hazards

When handling 1-Iodo-4-prop-2-enoxybenzene, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Biochemical Analysis

Biochemical Properties

1-Iodo-4-prop-2-enoxybenzene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. The iodine atom in the compound can participate in halogen bonding, which is a type of non-covalent interaction that can influence the binding affinity and specificity of enzymes and proteins. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction with cytochrome P450 can lead to the modulation of enzyme activity, affecting the overall metabolic pathways in which these enzymes are involved .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cells being studied. In cancer cell lines, this compound has been observed to induce apoptosis, a process of programmed cell death, by activating specific signaling pathways. For example, this compound can influence the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression that promote cell death. Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall energy balance within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. The iodine atom in the compound can form halogen bonds with amino acid residues in the active sites of enzymes, leading to either inhibition or activation of the enzyme’s catalytic activity. For instance, the interaction of this compound with cytochrome P450 enzymes can result in the inhibition of their activity, thereby affecting the metabolism of other substrates. Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. The long-term effects of this compound on cellular function can vary depending on the duration of exposure. Prolonged exposure to the compound has been associated with changes in cellular morphology and function, including alterations in cell cycle progression and increased oxidative stress .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different dosages. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to significant adverse effects, including hepatotoxicity and nephrotoxicity. In rodent models, a threshold effect has been observed, where doses above a certain level result in a marked increase in toxicity. These findings highlight the importance of careful dosage optimization when using this compound in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. The compound can undergo oxidative metabolism, leading to the formation of various metabolites that can further participate in biochemical reactions. The presence of the iodine atom in the compound can influence the metabolic flux, affecting the overall levels of metabolites within the cell. Additionally, this compound can interact with cofactors such as nicotinamide adenine dinucleotide phosphate (NADPH), which plays a crucial role in the redox reactions involved in its metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. Studies have shown that the compound can accumulate in specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be targeted to specific cellular compartments through the presence of targeting signals or post-translational modifications. For example, the interaction of this compound with mitochondrial proteins can lead to its accumulation in the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the compound can be localized to the nucleus, where it can interact with transcription factors and influence gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-4-prop-2-enoxybenzene can be synthesized through a halogen exchange reaction. The process involves the reaction of 4-iodophenol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-4-prop-2-enoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The prop-2-enoxy group can undergo oxidation to form corresponding epoxides or aldehydes.

    Reduction Reactions: The compound can be reduced to form 1-iodo-4-prop-2-enylbenzene.

Common Reagents and Conditions:

    Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

  • Substitution reactions yield various substituted benzene derivatives.
  • Oxidation reactions produce epoxides or aldehydes.
  • Reduction reactions result in the formation of alkenes.

Scientific Research Applications

1-Iodo-4-prop-2-enoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: Potential use in the development of radiolabeled compounds for diagnostic imaging.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-iodo-4-prop-2-enoxybenzene involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the reactivity and selectivity of the compound in chemical reactions. The prop-2-enoxy group can undergo nucleophilic attack, leading to the formation of reactive intermediates that further react to form the final products .

Comparison with Similar Compounds

  • 1-Iodo

Properties

IUPAC Name

1-iodo-4-prop-2-enoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO/c1-2-7-11-9-5-3-8(10)4-6-9/h2-6H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCYLOWOVAYQNAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90348428
Record name benzene, 1-iodo-4-(2-propenyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13997-71-2
Record name benzene, 1-iodo-4-(2-propenyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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